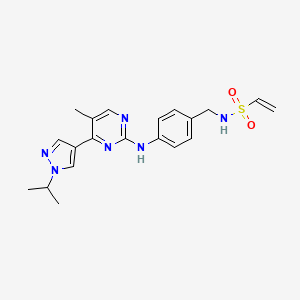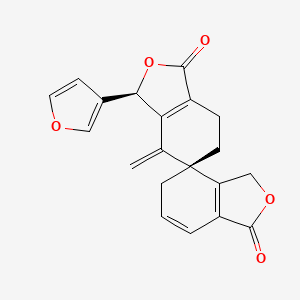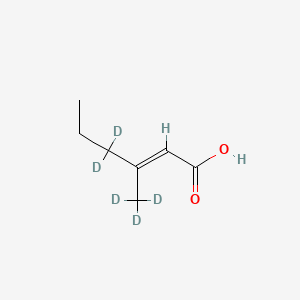
NBD-Pen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NBD-Pen involves a reaction between 4-amino-2,2,6-trimethyl-6-pentylpiperidine-1-oxyl and NBD-F . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product.
化学反应分析
NBD-Pen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: The compound can also undergo reduction reactions, which may alter its fluorescence properties.
Substitution: This compound is reactive towards amines and biothiols, which can lead to substitution reactions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as amines and biothiols. The major products formed from these reactions vary but often include modified versions of the original compound with altered fluorescence properties .
科学研究应用
NBD-Pen has a wide range of scientific research applications:
作用机制
NBD-Pen exerts its effects through a fluorescence turn-on mechanism. When it encounters lipid radicals, the compound undergoes a chemical reaction that results in the emission of fluorescence. This allows for the real-time detection of lipid radicals in living cells . The molecular targets of this compound include lipid radicals and other reactive oxygen species, which are involved in various cellular pathways related to oxidative stress and inflammation .
相似化合物的比较
NBD-Pen is unique in its high sensitivity and specificity for detecting lipid radicals. Similar compounds include:
BODIPY-labeled lipids: These compounds are also used as fluorescent probes but have different fluorescence properties and applications compared to this compound.
Nitrobenzofurazan (NBD): A fluorescent compound with similar properties but different applications in biomolecular sensing.
This compound stands out due to its specific application in detecting lipid radicals and its high sensitivity in various biological and chemical contexts .
属性
分子式 |
C19H28N5O4 |
|---|---|
分子量 |
390.5 g/mol |
InChI |
InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |
InChI 键 |
VSTUKLJBZYNKPA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


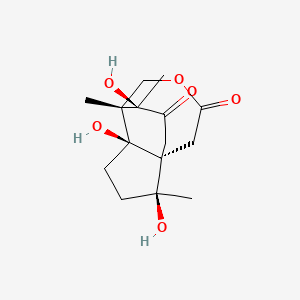
![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)
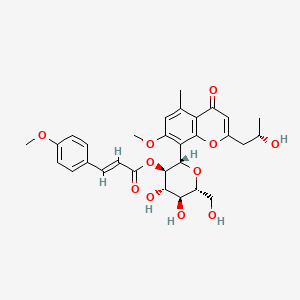
![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)
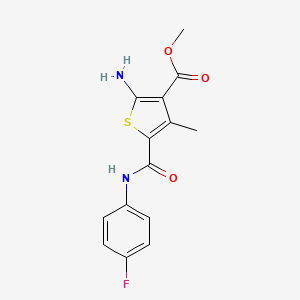


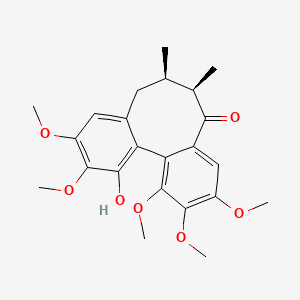
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
